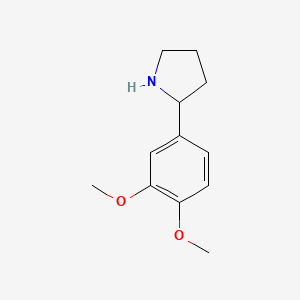

2-(3,4-Dimethoxyphenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h5-6,8,10,13H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPNOFVFBQDGHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCCN2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393183 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367281-00-3 |

Source

|

| Record name | 2-(3,4-Dimethoxyphenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367281-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dimethoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Structure and Significance of 2-(3,4-Dimethoxyphenyl)pyrrolidine

The compound this compound represents a cornerstone chemical scaffold of significant interest to researchers in drug discovery and organic synthesis. Its structure marries two key pharmacophoric elements: the pyrrolidine ring and a 3,4-dimethoxyphenyl moiety. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is classified as a "privileged structure" in medicinal chemistry, appearing in the framework of numerous FDA-approved drugs.[1][2] Its saturated, non-planar geometry allows for the creation of three-dimensional molecules that can explore pharmacophore space more effectively than their flat aromatic counterparts, often leading to improved solubility and target-binding profiles.[2]

Simultaneously, the 3,4-dimethoxyphenyl group is a recurring motif in a vast array of natural products and synthetic bioactive molecules.[3] The electron-donating nature of its two methoxy groups can profoundly influence a molecule's interaction with biological targets.[3] This guide provides a detailed examination of the molecular structure, synthesis, characterization, and pharmacological relevance of this compound, offering a technical resource for scientists engaged in the development of novel therapeutics.

Part 1: Molecular Structure and Physicochemical Properties

Core Chemical Architecture

The structure of this compound is defined by the direct attachment of a 3,4-dimethoxyphenyl group to the second carbon (C2) of a pyrrolidine ring.

-

Pyrrolidine Ring: This is a saturated heterocycle, also known as tetrahydropyrrole, consisting of four carbon atoms and one nitrogen atom.[4] Its puckered conformation provides a rigid, three-dimensional framework.

-

3,4-Dimethoxyphenyl Group: This aromatic component, also known as a veratryl group, consists of a benzene ring substituted with two methoxy (-OCH₃) groups at positions 3 and 4.

-

Chirality: The C2 position of the pyrrolidine ring is a stereogenic center. Consequently, the molecule exists as a pair of enantiomers: (S)-2-(3,4-dimethoxyphenyl)pyrrolidine and (R)-2-(3,4-dimethoxyphenyl)pyrrolidine. This stereochemistry is critically important, as different enantiomers of related compounds have been shown to possess vastly different biological potencies. For example, the (S)-enantiomer of similar compounds has been identified as a more potent inhibitor of cancer cell growth than its (R)-counterpart.[5]

Physicochemical Data

The inherent structure of the molecule dictates its physical and chemical properties, which are crucial for its application in research and development. These properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₂H₁₇NO₂ | [3] |

| Molecular Weight | 207.27 g/mol | [3] |

| CAS Number | 367281-00-3 | [3] |

| InChI Key | QDPNOFVFBQDGHG-UHFFFAOYSA-N | [3] |

| Solubility | Poor in water; soluble in common organic solvents. | [5] |

| Physical State | Solid at room temperature. | [5] |

Part 2: Synthesis and Structural Elucidation

The synthesis of 2-arylpyrrolidines is a well-explored area of organic chemistry, driven by the scaffold's prevalence in bioactive molecules. Methodologies often focus on constructing the pyrrolidine ring or attaching the aryl group to a pre-existing ring.

Synthetic Strategy: Reduction of a Succinimide Precursor

A robust and efficient method for preparing this compound involves the chemical reduction of its corresponding succinimide precursor, 2-(3,4-dimethoxyphenyl)succinimide. This multi-step synthesis begins with more readily available starting materials.

Causality in Experimental Design: The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent in the final step is deliberate. LiAlH₄ is a potent, unselective reducing agent capable of reducing the two carbonyl groups of the succinimide ring completely to methylene groups, thereby forming the desired pyrrolidine structure.[6] Weaker reducing agents would likely result in partial reduction to a lactam or other intermediates.

Experimental Protocol: Synthesis via Succinimide Reduction [6]

-

Step 1: Synthesis of 3-Cyano-3-(3,4-dimethoxyphenyl)propanoic Acid:

-

A solution of 3,4-dimethoxyphenylacetonitrile (0.2 mol) in dry toluene is added to a stirred suspension of sodium amide (NaH) (0.2 mol) in dry toluene.

-

The mixture is heated to 130°C for 3 hours and then cooled.

-

A solution of ethyl bromoacetate (0.21 mol) in dry toluene is added dropwise, and the mixture is refluxed for 3 hours.

-

After cooling, the organic layer is washed, dried, and evaporated. The residue is treated with 6N NaOH to hydrolyze the ester, yielding the crude nitrile intermediate.

-

Further hydrolysis with concentrated potassium hydroxide (3 equivalents) affords the diacid precursor in high yield (approx. 86%).

-

-

Step 2: Formation of 2-(3,4-Dimethoxyphenyl)succinimide:

-

The diacid from the previous step is treated with an excess of concentrated ammonium hydroxide (NH₄OH).

-

The solution is evaporated, and the resulting crude salt is heated to 220°C for 30 minutes to induce cyclization, forming the succinimide.

-

-

Step 3: Reduction to this compound:

-

The 2-(3,4-dimethoxyphenyl)succinimide is reduced using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in a suitable ether solvent (e.g., THF, diethyl ether).

-

The reaction mixture is carefully quenched, and standard workup procedures are followed to isolate the final product, this compound.

-

Structural Characterization Techniques

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a comprehensive structural verification. Each technique offers complementary information, creating a self-validating system of analysis.

| Analytical Technique | Application in Structural Elucidation |

| ¹H NMR Spectroscopy | Confirms the proton environment. Key signals include distinct peaks for the two methoxy groups (~3.88 ppm), aromatic protons in the 6.8-7.2 ppm range, and aliphatic protons of the pyrrolidine ring.[6] |

| ¹³C NMR Spectroscopy | Reveals the carbon skeleton of the molecule. It is used to verify the number of unique carbon atoms and confirm the presence of aromatic, aliphatic, and methoxy carbons.[7] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can provide further structural insights.[3][7] |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. For this molecule, key absorbances would include N-H stretching for the secondary amine and C-O stretching for the methoxy ethers.[3] |

| X-ray Crystallography | Provides the definitive three-dimensional molecular structure and stereochemistry of a crystalline sample.[3][8] This is the gold standard for unambiguous structural assignment. |

Part 3: Significance in Medicinal Chemistry and Pharmacology

The value of this compound in drug discovery stems from the proven biological relevance of its constituent parts.

Pharmacological Relevance

The 2-arylpyrrolidine scaffold is a key pharmacophore found in many biologically active molecules.[3] Derivatives have demonstrated a wide spectrum of activities, including potential anticancer, neuroprotective, and enzyme-inhibiting properties.[3][9]

-

Anticancer Activity: The chirality of the pyrrolidine core is crucial, with specific enantiomers of related compounds showing potent inhibition of cancer cell growth.[5]

-

Enzyme Inhibition: Pyrrolidine derivatives bearing a dimethoxyphenyl substituent have been identified as promising candidates for acetylcholinesterase (AChE) inhibitors, a class of drugs used in the management of Alzheimer's disease.[3][10][11]

-

Central Nervous System (CNS) Activity: Precursors to this compound, such as 4-(3,4-dimethoxyphenyl)-2-pyrrolidinones, have been shown to exhibit CNS depressant activity.[6]

Sources

- 1. enamine.net [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Crystal and molecular structures of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead [pubmed.ncbi.nlm.nih.gov]

- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

2-(3,4-Dimethoxyphenyl)pyrrolidine physical and chemical properties

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)pyrrolidine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure is characterized by a saturated five-membered nitrogen-containing pyrrolidine ring, substituted at the 2-position with a 3,4-dimethoxyphenyl group. This unique combination of a chiral aliphatic heterocycle and an electron-rich aromatic moiety makes it a valuable scaffold and a key intermediate in the synthesis of complex bioactive molecules.[1][2]

The pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and natural products, prized for its ability to explore three-dimensional chemical space due to its non-planar, puckered conformation.[3][4] The dimethoxyphenyl group, also common in therapeutic agents, influences the molecule's electronic properties and its potential interactions with biological targets.[2] This guide provides a detailed examination of the physical, chemical, and spectroscopic properties of this compound, along with insights into its synthesis and critical role in modern pharmaceutical research.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and behavior in biological systems. Below is a summary of its key characteristics.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₁₉NO₂ | Calculated |

| Molecular Weight | 221.29 g/mol | PubChem CID: 5253249[5] |

| Appearance | Solid at room temperature | Inferred from related compounds[1] |

| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol) | Based on (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine[1] |

| pKa (Conjugate Acid) | ~11 | Estimated based on the parent pyrrolidine ring[6][7] |

| XLogP3-AA | 2.2 | Computed for 2-(2,3-Dimethoxyphenyl)-4-methylpyrrolidine[5] |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. The expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of each hydrogen atom.[8]

-

Aromatic Protons (Ar-H): The three protons on the dimethoxyphenyl ring are expected to appear in the aromatic region (~6.7-6.9 ppm). Due to their substitution pattern, they will likely present as a multiplet or as a combination of a doublet and a doublet of doublets.

-

Methoxy Protons (-OCH₃): Two distinct singlets are expected around 3.8-3.9 ppm, each integrating to 3H, corresponding to the two methoxy groups.

-

Pyrrolidine Ring Protons:

-

C2-H: The proton at the chiral center (the carbon attached to the phenyl ring) will appear as a multiplet, shifted downfield due to the adjacent nitrogen and aromatic ring.

-

C5-H₂: The two protons on the carbon adjacent to the nitrogen will be diastereotopic and appear as separate multiplets.

-

C3-H₂ & C4-H₂: The remaining four protons on the pyrrolidine ring will appear as complex multiplets in the aliphatic region (~1.5-2.2 ppm).

-

-

Amine Proton (N-H): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.[9]

-

Aromatic Carbons: Six signals are expected in the aromatic region (~110-150 ppm). The two carbons bearing the methoxy groups will be the most deshielded (~148-150 ppm).[10]

-

Methoxy Carbons (-OCH₃): Two signals around 55-56 ppm.

-

Pyrrolidine Ring Carbons: Four distinct signals are expected in the aliphatic region. The C2 carbon, attached to the aromatic ring, will be the most downfield of the ring carbons (~60-65 ppm), while the other carbons (C3, C4, C5) will appear further upfield.[10]

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ corresponding to its monoisotopic mass (221.14 Da). Common fragmentation patterns would involve the loss of the dimethoxyphenyl group or cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for its functional groups:

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ for the secondary amine.

-

C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch: Aromatic ring stretching vibrations around 1500-1600 cm⁻¹.

-

C-O Stretch: Strong, characteristic bands for the aryl-alkyl ether linkages of the methoxy groups, typically around 1250 cm⁻¹ and 1030 cm⁻¹.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between its nucleophilic secondary amine and the stable, electron-rich aromatic ring.

Basicity and Nucleophilicity

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring confers both basic and nucleophilic properties to the molecule.[3][6] As a typical secondary amine, it readily reacts with acids to form ammonium salts. Its nucleophilicity allows it to participate in a variety of substitution and addition reactions.

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Applications in Research and Drug Development

The this compound scaffold is a cornerstone in the design of novel therapeutic agents due to its favorable structural and chemical properties.

-

Privileged Scaffold in Medicinal Chemistry: The 2-arylpyrrolidine motif is present in numerous biologically active molecules. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with protein binding sites. [1][2]* Broad Spectrum of Biological Activity: Derivatives have demonstrated a wide range of pharmacological effects, including anticancer, enzyme inhibition, antioxidant, and neuroprotective properties. [2]The specific activity is highly dependent on the substitution pattern and stereochemistry.

-

Importance of Stereochemistry: The C2 position is a stereocenter. It is well-established that different enantiomers of chiral drugs can have dramatically different efficacy and safety profiles. For instance, the (S)-enantiomer of related compounds has been shown to be a more potent inhibitor of cancer cell growth than the (R)-enantiomer, underscoring the critical need for enantioselective synthesis. [1][3]

Conclusion

This compound is more than a simple organic molecule; it is a highly versatile and powerful building block for the creation of complex molecular architectures. Its well-defined physicochemical and spectroscopic properties, combined with its predictable reactivity, make it an invaluable tool for researchers and scientists in drug development. The ability to leverage its nucleophilic nitrogen for derivatization and its chiral center for stereospecific interactions provides a robust platform for generating novel compounds with significant therapeutic potential. As the demand for innovative pharmaceuticals continues to grow, the strategic application of scaffolds like this compound will remain central to the advancement of medicinal chemistry.

References

-

Vitrano, T., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

-

2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem. [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. [Link]

-

Pyrrolidine - Wikipedia. [Link]

-

Synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. [Link]

-

2-(2,3-Dimethoxyphenyl)-4-methylpyrrolidine | C13H19NO2 | CID 5253249 - PubChem. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC - NIH. [Link]

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[1][11]thiazepin-3(2H) - NIH. [Link]

-

1-(3,4-Dimethoxybenzyl)pyrrolidine | C13H19NO2 | CID 211262 - PubChem. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. [Link]

-

High-field H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines - ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

-

Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy - No Added Chemicals. [Link]

-

Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. 2-(2,3-Dimethoxyphenyl)-4-methylpyrrolidine | C13H19NO2 | CID 5253249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. jst-ud.vn [jst-ud.vn]

- 11. 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-(3,4-Dimethoxyphenyl)pyrrolidine CAS number and specifications

An In-Depth Technical Guide to (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine for Advanced Research

Introduction: The Strategic Importance of a Privileged Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking among the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals.[1] Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing molecules with high target specificity and novel mechanisms of action.[1] When substituted at the 2-position with an aryl group, the resulting chiral 2-arylpyrrolidine scaffold becomes a "privileged structure," a molecular framework known to bind to multiple, distinct biological targets.

This guide focuses on a particularly valuable exemplar of this class: (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine . The inclusion of the 3,4-dimethoxyphenyl moiety is not incidental; this group is a key feature in numerous natural products and synthetic molecules with potent biological activity, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and P-glycoprotein (P-gp) inhibitors for overcoming multidrug resistance in cancer.[2][3][4] The specific (S)-stereochemistry at the chiral C2 center is frequently decisive for pharmacological potency, often interacting with chiral biological targets like enzymes and receptors with significantly higher affinity than its (R)-enantiomer.[2]

This document serves as a comprehensive technical resource, providing detailed specifications, state-of-the-art stereoselective synthesis strategies, rigorous analytical protocols, and an exploration of its applications for professionals engaged in the demanding fields of drug discovery and chemical development.

Part 1: Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible science. (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine is a distinct chiral molecule. It is crucial to distinguish the enantiomer-specific CAS number from that of the racemic mixture.

dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="transparent"]; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];

// Define the structure C1 [pos="0,0!", label=""]; C2 [pos="1.4,0.5!", label=""]; C3 [pos="1.4,-0.5!", label=""]; C4 [pos="0,-1!", label=""]; N5 [pos="-0.7, -0.2!", label="NH"];

// Pyrrolidine ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- N5 [label=""]; N5 -- C1 [label=""];

// Phenyl Ring C_Ph1 [pos="-1.4,1.2!", label=""]; C_Ph2 [pos="-2.8,1.2!", label=""]; C_Ph3 [pos="-3.5,0!", label=""]; C_Ph4 [pos="-2.8,-1.2!", label=""]; C_Ph5 [pos="-1.4,-1.2!", label=""]; C_Ph6 [pos="-0.7,0!", label=""]; // Attached to C1

// Phenyl ring bonds C1 -- C_Ph6 [label=""]; C_Ph1 -- C_Ph2 [label=""]; C_Ph2 -- C_Ph3 [label=""]; C_Ph3 -- C_Ph4 [label=""]; C_Ph4 -- C_Ph5 [label=""]; C_Ph5 -- C_Ph6 [label=""]; C_Ph6 -- C_Ph1 [label=""];

// Methoxy groups O_Me1 [pos="-4.9,0!", label="O"]; C_Me1 [pos="-5.6,1!", label="CH₃"]; O_Me2 [pos="-3.5,-2.2!", label="O"]; C_Me2 [pos="-4.2,-3.2!", label="CH₃"];

// Methoxy bonds C_Ph3 -- O_Me1 [label=""]; O_Me1 -- C_Me1 [label=""]; C_Ph4 -- O_Me2 [label=""]; O_Me2 -- C_Me2 [label=""];

// Chirality node [shape=plaintext, fontsize=10, fontcolor="#34A853"]; chiral_center [pos="-0.1, 0.3!", label="(S)"]; } Caption: Chemical structure of (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine.

Table 1: Core Specifications of (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine

| Identifier/Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(3,4-dimethoxyphenyl)pyrrolidine | [5] |

| CAS Number | 1217818-57-9 | [5][6][7] |

| Racemate CAS Number | 367281-00-3 | [2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [5] |

| Molecular Weight | 207.27 g/mol | [2][6] |

| Physical State | Free base is a liquid/oil; salts are typically crystalline solids. | [8][9] |

| Boiling Point | 307.7 °C (for racemate) | |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH). | |

| Poorly soluble in water. | ||

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |

Part 2: Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure 2-arylpyrrolidines is a critical challenge that distinguishes advanced chemical synthesis from routine procedures. Direct synthesis of the (S)-enantiomer is vastly preferable to the resolution of a racemic mixture, as it is more atom-economical and avoids discarding 50% of the material. Modern asymmetric synthesis provides several robust routes. The following protocol outlines a catalytic asymmetric [3+2] cycloaddition, a powerful method for constructing the pyrrolidine ring with high stereocontrol.[10]

Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method relies on the in-situ generation of a chiral copper catalyst that directs the cycloaddition of an azomethine ylide (from a glycine ester imine) and a substituted alkene to yield the pyrrolidine core with high diastereo- and enantioselectivity.

1. Catalyst Preparation (In-Situ):

-

To a flame-dried, argon-purged reaction vessel, add the copper(I) source (e.g., Cu(OTf)₂; 5 mol%) and the chiral ligand (e.g., a bis(oxazoline) 'Box' ligand; 5.5 mol%).

-

Add anhydrous, degassed dichloromethane (DCM) and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral catalyst complex.

-

Causality: The pre-formation of the catalyst-ligand complex is critical. The chiral ligand creates a specific three-dimensional pocket around the copper ion, which will later orchestrate the facial selectivity of the incoming reactants, thereby dictating the final stereochemistry.

2. Cycloaddition Reaction:

-

To the catalyst solution, add the azomethine ylide precursor (an imine derived from glycine methyl ester and an appropriate aldehyde, e.g., benzaldehyde; 1.2 equivalents).

-

Add the dipolarophile, in this case, a derivative of 3,4-dimethoxystyrene (1.0 equivalent).

-

Cool the mixture to the optimized reaction temperature (e.g., 0 °C).

-

Slowly add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise. The base deprotonates the glycine imine to generate the reactive azomethine ylide 1,3-dipole in situ.

-

Causality: Slow addition of the base maintains a low steady-state concentration of the reactive ylide, preventing side reactions and ensuring that the cycloaddition proceeds under the control of the chiral catalyst.

3. Monitoring and Workup:

-

Stir the reaction at the controlled temperature, monitoring its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkene is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification and Deprotection:

-

Purify the crude product by flash column chromatography on silica gel to isolate the substituted pyrrolidine ester.

-

If the reaction used protecting groups (e.g., N-benzyl and methyl ester), these must be removed. This is typically achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C) to simultaneously cleave the N-benzyl group and reduce the ester, followed by appropriate workup to yield the final free-base amine.

Part 3: Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine is paramount. A multi-technique approach is required for a self-validating system of quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃.[11]

-

¹H NMR Spectroscopy (Expected Chemical Shifts) :

-

Aromatic Protons (Ar-H) : Expect signals in the range of δ 6.8-7.0 ppm . The substitution pattern will lead to three distinct signals, likely a doublet, a singlet (or narrow doublet), and a doublet of doublets.[8]

-

Methoxyl Protons (-OCH₃) : Two sharp singlets will appear around δ 3.8-3.9 ppm , each integrating to 3H.[8]

-

Benzylic/Chiral Proton (C2-H) : The proton at the chiral center (C2) will be a multiplet (likely a triplet or doublet of doublets) around δ 4.0-4.5 ppm , coupled to the adjacent C3 methylene protons.

-

Pyrrolidine Protons (CH₂) : The aliphatic protons on the pyrrolidine ring (C3, C4, C5) will appear as complex multiplets in the upfield region of δ 1.8-3.5 ppm .

-

Amine Proton (NH) : A broad singlet, typically around δ 1.5-3.0 ppm , which is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.[12]

-

-

¹³C NMR Spectroscopy (Expected Chemical Shifts) :

-

Aromatic Carbons : Signals will appear in the δ 110-150 ppm region. The two carbons bearing the methoxy groups (C3' and C4') will be the most downfield (~148-150 ppm), while the other four aromatic carbons will resonate between ~110-120 ppm.[8]

-

Chiral Carbon (C2) : The carbon at the stereocenter will be found around δ 60-65 ppm .[13]

-

Pyrrolidine Carbons (C3, C4, C5) : These aliphatic carbons will resonate upfield, typically in the range of δ 25-55 ppm .[14]

-

Methoxyl Carbons (-OCH₃) : Two distinct signals will appear around δ 55-56 ppm .[8]

-

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.

-

Protocol : Analysis via Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended.

-

Expected Results :

-

Molecular Ion Peak [M+H]⁺ : For C₁₂H₁₇NO₂, the expected exact mass is 208.1332 Da. HRMS should confirm this mass to within 5 ppm.

-

Key Fragmentation : The primary fragmentation pathway would likely involve the loss of the pyrrolidine ring or cleavage at the benzylic position, providing structural confirmation.[2][15]

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine both the chemical purity and the enantiomeric excess (e.e.).

-

Principle : The direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective for this class of compounds.[16][17]

-

Protocol for Enantiomeric Excess (e.e.) Determination :

-

Column Selection : Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points.

-

Mobile Phase : A normal-phase mobile phase, such as a mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine), is typically used. The amine modifier is critical to prevent peak tailing by interacting with residual silanols on the stationary phase.

-

Flow Rate : Set to a standard rate, e.g., 1.0 mL/min.

-

Detection : UV detection at a wavelength where the dimethoxyphenyl chromophore absorbs strongly (e.g., 280 nm).

-

Analysis : Inject a sample of the racemic compound first to determine the retention times of both the (S) and (R) enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A successful asymmetric synthesis should yield an e.e. of ≥99%.

-

Part 4: Applications in Drug Discovery and Development

(S)-2-(3,4-Dimethoxyphenyl)pyrrolidine is not merely a chemical curiosity; it is a high-value building block for constructing complex therapeutic agents. Its utility stems from the combination of its stereodefined pyrrolidine core and its biologically relevant aryl substituent.

-

Central Nervous System (CNS) Agents : The 2-arylpyrrolidine scaffold is a well-established pharmacophore for CNS targets.[2] Derivatives have been investigated for their interaction with various neurotransmitter receptors and transporters. The antidepressant Rolipram, for instance, contains a pyrrolidone (an oxidized pyrrolidine) with a similar 3,4-dimethoxyphenyl-related moiety, highlighting the relevance of this substitution pattern for CNS activity.[4]

-

Enzyme Inhibitors :

-

Acetylcholinesterase (AChE) Inhibitors : The 3,4-dimethoxyphenyl group is a known feature in compounds designed to inhibit AChE, an enzyme implicated in the pathology of Alzheimer's disease. Pyrrolidine-based benzenesulfonamides bearing dimethoxyphenyl groups have shown potent AChE inhibition.[3][4]

-

Angiotensin-Converting Enzyme (ACE) Inhibitors : While not a direct structural match, the pyrrolidine core is famously present in the ACE inhibitor class of antihypertensive drugs, such as Captopril and Enalapril, demonstrating the scaffold's compatibility with enzyme active sites.[4]

-

-

Chiral Auxiliaries and Ligands : Beyond its direct use as a pharmacophore, the enantiopure nature of (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine makes it a candidate for use as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis, enabling the stereocontrolled synthesis of other complex molecules.[18]

Conclusion

(S)-2-(3,4-Dimethoxyphenyl)pyrrolidine represents a convergence of desirable features for modern drug discovery: a validated privileged scaffold, a specific and potent stereoisomer, and a biologically relevant aromatic substituent. Its true value is realized through robust and reproducible chemical synthesis and is verified by a stringent, multi-faceted analytical strategy. Understanding the technical nuances of its synthesis, characterization, and application empowers researchers to leverage this potent building block in the creation of next-generation therapeutics, particularly for challenging targets in neurodegeneration and oncology.

References

- BenchChem. (n.d.). 2-(3,4-Dimethoxyphenyl)pyrrolidine | 367281-00-3.

- Nguyen, T. B. (2023). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. Can Tho University Journal of Science, 15(3), 114-121.

- Powner, M. W., & Miller, S. J. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 90, 132249.

- BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.

- Reddy, R. P., & Falck, J. R. (2006). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 8(22), 5069–5071.

- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1225574.

- Supporting Information. (n.d.). N-(Aryl)pyrrolidines. Wiley-VCH.

- Royal Society of Chemistry. (2006). Supporting Information General All 1H NMR, 13C NMR spectra....

- BLD Pharm. (n.d.). 1217818-57-9 | (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine.

- AiFChem. (n.d.). 1217818-57-9 | (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine.

- BenchChem. (n.d.). Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper Catalysts.

- Gualtierotti, J. B., & Renaud, P. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 54(03), 567-584.

- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14.

- Singh, V. K., et al. (2021).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0273804).

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4866.

- University of Arizona. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved January 11, 2026, from University of Arizona Chemistry Department.

- NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved January 11, 2026, from National Institute of Standards and Technology.

- Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.

- Arctom. (n.d.). CAS NO. 1217818-57-9 | (S)-2-(3,4-DIMETHOXYPHENYL)PYRROLIDINE.

- Cayman Chemical. (n.d.). N-pyrrolidinyl-3,4-DMA (hydrochloride).

- ResearchGate. (n.d.). Pyrrolidine and diene scaffolds a Selected drugs containing fused pyrrolidine fragment.

- Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Kannappan, V. (2022).

- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.

- Harada, N. (2022).

- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Physical Science and Technology.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum.

- Ivanov, I., & Vasileva, B. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2023(3), M1679.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. 1217818-57-9 | (S)-2-(3,4-Dimethoxyphenyl)pyrrolidine - AiFChem [aifchem.com]

- 6. 1217818-57-9|(S)-2-(3,4-Dimethoxyphenyl)pyrrolidine|BLD Pharm [bldpharm.com]

- 7. arctomsci.com [arctomsci.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. caymanchem.com [caymanchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. jst-ud.vn [jst-ud.vn]

- 14. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 15. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-(3,4-Dimethoxyphenyl)pyrrolidine molecular weight

An In-depth Technical Guide to (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine: Synthesis, Characterization, and Applications

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] This five-membered saturated nitrogen heterocycle provides an ideal three-dimensional framework for exploring pharmacophore space, a critical aspect in modern drug design.[1] Within this important class of compounds, (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine stands out as a significant chiral building block. Its structure combines the versatile pyrrolidine core with a 3,4-dimethoxyphenyl moiety, a functional group frequently associated with potent biological activity.[4] The specific (R)-stereochemistry at the C2 position is often crucial, as biological systems are inherently chiral, and enantiomers can exhibit dramatically different pharmacological profiles.[5]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine. We will delve into its fundamental physicochemical properties, established synthetic and characterization methodologies, and its significance as a precursor in the development of novel therapeutic agents. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide laboratory practice and strategic research decisions.

Physicochemical and Structural Properties

(R)-2-(3,4-Dimethoxyphenyl)pyrrolidine is a chiral secondary amine. The core structure consists of a pyrrolidine ring substituted at the second position with a 3,4-dimethoxyphenyl group. The electron-donating nature of the two methoxy groups on the aromatic ring can influence the molecule's electronic properties and its interactions with biological targets.[4]

Table 1: Key Physicochemical Data for (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO₂ | [4][6][7] |

| Molecular Weight | 207.27 g/mol | [4][6] |

| CAS Number | 367281-00-3 | [4] |

| Monoisotopic Mass | 207.12593 Da | [7] |

| InChIKey | QDPNOFVFBQDGHG-UHFFFAOYSA-N | [4][7] |

| Appearance | Varies (typically an oil or low-melting solid) | N/A |

| Solubility | Poorly soluble in water; soluble in common organic solvents like methanol, ethanol, and dichloromethane. | [5] |

Synthesis and Purification

The synthesis of 2-substituted pyrrolidines is a well-explored area of organic chemistry, with several robust methods available.[8][9] For (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine, a common and effective strategy is the reductive amination of a suitable 1,4-dicarbonyl precursor. This approach builds the heterocyclic ring in a convergent manner.

Causality in Synthetic Strategy

The choice of reductive amination is strategic for several reasons. First, it allows for the direct formation of the pyrrolidine ring from acyclic precursors. Second, by starting with a chiral precursor or employing a chiral reducing agent, the desired (R)-stereochemistry can be established. An alternative, as described for analogous compounds, involves the modification of a pre-existing chiral scaffold, such as an amino acid derivative, to ensure stereochemical integrity.

Caption: General workflow for the synthesis of (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative example based on established methodologies for pyrrolidine synthesis.[4]

-

Step 1: Imine Formation.

-

To a solution of 1-(3,4-dimethoxyphenyl)-butane-1,4-dione (1.0 eq) in toluene, add a chiral amine such as (R)-α-methylbenzylamine (1.1 eq).

-

Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting dione is consumed.

-

Rationale: This step forms a cyclic imine intermediate. The use of a chiral amine temporarily installs a stereocenter that will direct the subsequent reduction.

-

-

Step 2: Diastereoselective Reduction.

-

Cool the reaction mixture to 0 °C.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Rationale: The hydride attacks the imine from the less sterically hindered face, controlled by the chiral auxiliary, leading to the desired diastereomer of the N-benzylated pyrrolidine.

-

-

Step 3: Deprotection (Removal of Chiral Auxiliary).

-

Quench the reaction carefully with water and extract the organic layer.

-

Concentrate the organic phase in vacuo.

-

Dissolve the residue in methanol and transfer to a hydrogenation vessel. Add a palladium on carbon catalyst (10 mol% Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi and stir vigorously for 24 hours.

-

Rationale: Catalytic hydrogenolysis cleaves the N-benzyl bond, liberating the secondary amine and yielding the target compound.

-

-

Step 4: Purification.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Purify the resulting crude oil using silica gel column chromatography, eluting with a gradient of dichloromethane and methanol.

-

Combine fractions containing the pure product and remove the solvent under reduced pressure to yield (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine.

-

Structural Elucidation and Quality Control

Confirming the identity, purity, and stereochemistry of the final compound is paramount. A multi-technique approach is required for a self-validating system of analysis.

Caption: Standard analytical workflow for the characterization of the final compound.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment and connectivity.[10] Expected signals would include distinct aromatic protons for the dimethoxyphenyl ring, and a series of aliphatic signals for the pyrrolidine ring protons. The chemical shifts and coupling constants confirm the substitution pattern.

-

¹³C NMR: Reveals the carbon skeleton of the molecule, confirming the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, methoxy).[10]

-

2D NMR (e.g., HSQC, HMBC): These experiments are used to unambiguously assign proton and carbon signals and confirm the connectivity between the phenyl and pyrrolidine rings.[10]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the elemental composition.[4] It provides an exact mass measurement that should match the calculated mass for C₁₂H₁₇NO₂ within a very low error margin (typically <5 ppm).

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

To confirm the stereochemical purity, the sample is analyzed on a chiral stationary phase. This technique separates the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of the synthesized material.

-

Significance and Applications in Medicinal Chemistry

The value of (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine lies in its utility as a scaffold for generating diverse libraries of compounds with therapeutic potential. Derivatives have shown a wide spectrum of biological activities.[4]

-

Central Nervous System (CNS) Disorders: The 2-arylpyrrolidine scaffold is a key pharmacophore for molecules targeting the CNS.[4] The 3,4-dimethoxyphenyl group itself is present in compounds investigated as acetylcholinesterase (AChE) inhibitors, which are relevant for treating Alzheimer's disease.[2][4]

-

Anticancer Activity: The pyrrolidine nucleus is integral to numerous natural and synthetic compounds with anticancer properties.[1] The stereochemistry is often critical; for related compounds, the (S)-enantiomer has been shown to be a more potent inhibitor of cancer cell growth than the (R)-enantiomer, highlighting the importance of accessing specific stereoisomers.[5]

-

Enzyme Inhibition: The scaffold can be functionalized to target specific enzymes. For example, the 3,4-dimethoxy substitution pattern is a feature of potent P-glycoprotein (P-gp) inhibitors, which are explored for their ability to reverse multidrug resistance in cancer therapy.[4]

Caption: The core scaffold and its relationship to potential therapeutic applications.

Conclusion

(R)-2-(3,4-Dimethoxyphenyl)pyrrolidine is more than just a chemical entity; it is a versatile and valuable building block for the discovery of next-generation therapeutics. Its synthesis is achievable through established chemical transformations, and its structure can be rigorously validated using a suite of modern analytical techniques. The combination of a chiral pyrrolidine ring and a bioactive dimethoxyphenyl moiety makes it a compelling starting point for medicinal chemists aiming to develop novel agents for CNS disorders, cancer, and other complex diseases. A thorough understanding of its properties, synthesis, and biological context is essential for leveraging its full potential in drug development.

References

-

PrepChem. Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine. Available from: [Link]

-

PubChem. 2-(2,3-Dimethoxy-4,6-dimethylphenyl)pyrrolidine. Available from: [Link]

-

Journal of Science and Technology - UD. Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl. Available from: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

-

Wikipedia. Pyrrolidine. Available from: [Link]

-

PubChemLite. 2-(3,4-dimethoxyphenyl)pyrrolidine (C12H17NO2). Available from: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available from: [Link]

-

Exposome-Explorer. Pyrrolidine (Compound). Available from: [Link]

-

Nature Communications. Pyrrolidine synthesis via ring contraction of pyridines. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of pyrrolidines. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - this compound (C12H17NO2) [pubchemlite.lcsb.uni.lu]

- 8. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. jst-ud.vn [jst-ud.vn]

An In-Depth Technical Guide to the CNS Mechanism of Action of 2-(3,4-Dimethoxyphenyl)pyrrolidine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(3,4-Dimethoxyphenyl)pyrrolidine within the central nervous system (CNS). Synthesizing from structure-activity relationship (SAR) data of analogous compounds and established neuropharmacological principles, this document elucidates the likely molecular targets and resulting signaling pathway modulations. While direct empirical data for this specific molecule is not extensively available in peer-reviewed literature, a robust scientific inference points towards its action as a monoamine transporter inhibitor. This guide will detail the experimental methodologies required to definitively characterize its pharmacological profile, present hypothesized quantitative data, and illustrate the implicated neural pathways.

Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that target the CNS.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituent groups, enabling specific interactions with complex biological targets such as G-protein coupled receptors and neurotransmitter transporters. The 2-aryl-pyrrolidine motif, in particular, is a recurring feature in compounds designed to modulate monoaminergic systems, which are fundamental to mood, cognition, and motor control.

This compound, the subject of this guide, combines this pyrrolidine core with a dimethoxyphenyl group, a substitution pattern frequently associated with affinity for monoamine transporters. This structural arrangement suggests a potential role as a modulator of dopamine, norepinephrine, and/or serotonin signaling in the brain.

Postulated Mechanism of Action: Inhibition of Monoamine Transporters

Based on extensive structure-activity relationship (SAR) studies of related phenylpyrrolidine derivatives, the primary mechanism of action of this compound in the CNS is hypothesized to be the inhibition of one or more of the following monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increased concentration and prolonged residence time of monoamines in the synapse, resulting in enhanced neurotransmission.

The 3,4-dimethoxy substitution on the phenyl ring is a key structural feature. Analogous compounds with this substitution pattern have demonstrated significant affinity for monoamine transporters.[2] The precise affinity and selectivity of this compound for DAT, NET, and SERT would determine its specific pharmacological profile, influencing its potential stimulant, antidepressant, or other psychotropic effects.

Dopamine Transporter (DAT) Inhibition

Inhibition of DAT is a hallmark of many psychostimulant compounds. By blocking the reuptake of dopamine, this compound would be expected to increase dopamine levels in brain regions critical for reward, motivation, and motor control, such as the nucleus accumbens and striatum.

Norepinephrine Transporter (NET) Inhibition

Inhibition of NET leads to elevated norepinephrine levels throughout the CNS. This can result in increased arousal, attention, and vigilance. Many antidepressant and ADHD medications target NET.

Serotonin Transporter (SERT) Inhibition

Inhibition of SERT increases synaptic serotonin levels, a mechanism central to the action of selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety.

The following table presents hypothesized binding affinities (Ki) and functional inhibition (IC50) values for this compound at the human monoamine transporters, based on SAR data from analogous compounds. It is critical to note that these are predictive values and require experimental validation.

| Target | Hypothesized Ki (nM) | Hypothesized IC50 (nM) | Primary CNS Effect |

| Dopamine Transporter (DAT) | 10 - 100 | 50 - 250 | Psychostimulation, Enhanced Motivation |

| Norepinephrine Transporter (NET) | 50 - 500 | 100 - 1000 | Increased Arousal and Attention |

| Serotonin Transporter (SERT) | >1000 | >2000 | Minimal direct serotonergic effects |

These values are estimations based on SAR of related compounds and require empirical validation.

Potential Secondary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

A structurally related compound, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), has been identified as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), with a Ki value of 1.53 µM.[5] MAO enzymes are responsible for the intracellular degradation of monoamine neurotransmitters. Inhibition of MAO-A leads to an increase in the cytoplasmic levels of serotonin and norepinephrine, and to a lesser extent, dopamine. Given the structural similarity, it is plausible that this compound may also exhibit inhibitory activity at MAO-A or MAO-B, which would contribute to an overall increase in monoaminergic tone.

Experimental Characterization of the Mechanism of Action

To definitively elucidate the CNS mechanism of action of this compound, a series of in vitro and in vivo experiments are required.

In Vitro Assays

These assays are essential to determine the binding affinity (Ki) of the compound for DAT, NET, and SERT. This involves a competitive binding experiment where the ability of this compound to displace a known high-affinity radioligand from the transporter is measured.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Obtain cell membranes from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293 cells), or from dissected rodent brain regions rich in the target transporter (e.g., striatum for DAT).

-

Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

These functional assays measure the ability of the compound to inhibit the transport of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) into cells or synaptosomes expressing the respective transporters. This provides a measure of the compound's functional potency (IC₅₀).

Experimental Protocol: Synaptosome Uptake Assay

-

Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from fresh rodent brain tissue (e.g., striatum for dopamine uptake).

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound or vehicle control.

-

Initiation of Uptake: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake process.

-

Termination of Uptake: After a short incubation period (typically 5-10 minutes), rapidly terminate the uptake by filtration through glass fiber filters followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity accumulated within the synaptosomes using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of uptake inhibition against the logarithm of the concentration of this compound.

This assay determines the inhibitory potency of the compound against MAO-A and MAO-B.

Experimental Protocol: MAO Inhibition Assay

-

Enzyme Source: Use purified recombinant human MAO-A and MAO-B or mitochondrial fractions from liver or brain tissue.

-

Incubation: Incubate the enzyme with varying concentrations of this compound.

-

Substrate Addition: Add a suitable substrate (e.g., kynuramine for a spectrophotometric assay or a radiolabeled substrate like [¹⁴C]serotonin for a radiometric assay).

-

Product Measurement: Measure the formation of the product over time using spectrophotometry, fluorometry, or liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of MAO-A and MAO-B activity.

In Vivo Studies

This technique allows for the direct measurement of extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals. Administration of this compound would be expected to increase extracellular levels of dopamine, norepinephrine, and/or serotonin in a dose-dependent manner.

Assessing the effects of the compound on locomotor activity, stereotypy, and in models of depression and anxiety can provide valuable insights into its overall CNS profile and correlate with its in vitro mechanism of action. For example, a predominant DAT inhibitor would be expected to increase locomotor activity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathways affected by this compound and the workflow of the key experimental assays.

Figure 1: Proposed mechanism of action of this compound.

Figure 2: Experimental workflows for in vitro characterization.

Conclusion

While direct experimental data for this compound is limited in the public domain, a strong scientific rationale based on the extensive literature on related pyrrolidine derivatives points to its action as a monoamine transporter inhibitor. The 3,4-dimethoxyphenyl moiety is a well-established pharmacophore for interacting with these transporters. The precise selectivity and potency profile for DAT, NET, and SERT, along with potential activity at MAO, will ultimately define its specific CNS effects. The experimental protocols outlined in this guide provide a clear path to fully characterizing the mechanism of action of this and other novel pyrrolidine-based CNS agents, paving the way for their potential development as therapeutic agents.

References

- Rasmussen, C. R., Gardocki, J. F., Plampin, J. N., Twardzik, B. L., Reynolds, B. E., Molinari, A. J., Schwartz, N., Bennetts, W. W., Price, B. E., & Marakowski, J. (1978). 2-Pyrrolidinylideneureas, a New Class of Central Nervous System Agents. Journal of Medicinal Chemistry, 21(10), 1044–1054.

- (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(10), 1481–1485.

- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., & Ananthan, S. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 351(1), 129–139.

- (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.

- Sabnis, R. W. (2025). Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. ACS Medicinal Chemistry Letters, 16(7), 1243-1244.

- (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(17), 4936–4940.

- Kolanos, R., Sakloth, F., Jain, H. D., Partilla, J. S., Baumann, M. H., Glennon, R. A., & Fantegrossi, W. E. (2015). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 6(10), 1726–1733.

- (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(18), 6733–6743.

- (2020). Approved drugs containing 2‐(hetero)arylpyrrolidine moiety. Archiv der Pharmazie, 353(10), 2000147.

- (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6543.

- (2009). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European Journal of Medicinal Chemistry, 44(9), 3645–3654.

- (2022).

- (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 20(8), 1279–1287.

- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.

- Pazini, F. L., Cunha, M. P., Rosa, J. M., de Oliveira, S. M., Colla, A., Liebel, F., ... & Rodrigues, A. L. S. (2012). Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice. Pharmacology Biochemistry and Behavior, 102(4), 537–545.

- (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1254812.

- (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1113–1118.

- (2018). Synthesis and biological evaluation of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives as bacterial RNA polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2577–2582.

- (2025).

- (2025). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. ChemistrySelect, 10(30), e202501234.

- (2022). Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.

- (2021). Monoamine transporter substrate structure-activity relationships. Current Topics in Behavioral Neurosciences, 49, 1–25.

- (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 228, 114025.

- (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5678.

- (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1–12.16.18.

- (2022).

- (2002). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 45(15), 3246–3255.

- (2021). Interaction Profiles of Central Nervous System Active Drugs at Human Organic Cation Transporters 1–3 and Human Plasma Membrane Monoamine Transporter. International Journal of Molecular Sciences, 22(23), 12995.

- (2020). Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience, 11(12), 1736–1759.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Potential of the 2-(3,4-Dimethoxyphenyl)pyrrolidine Scaffold: A Cornerstone in Phosphodiesterase 4 (PDE4) Inhibitor Development

Abstract

The 2-(3,4-dimethoxyphenyl)pyrrolidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structural motif for a multitude of pharmacologically active agents. While the compound itself is primarily recognized as a synthetic intermediate, its true significance lies in the potent and selective biological activities exhibited by its derivatives. This technical guide provides an in-depth exploration of the potential pharmacological profile of this scaffold, with a primary focus on its pivotal role in the development of selective inhibitors for Phosphodiesterase 4 (PDE4), a critical enzyme in the inflammatory cascade. We will dissect the synthesis, structure-activity relationships (SAR), mechanism of action, and therapeutic implications of compounds derived from this versatile chemical entity, offering researchers and drug development professionals a comprehensive resource for future innovation.

Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of numerous biologically active molecules, including natural alkaloids and synthetic drugs.[1][2][3] Its prevalence in FDA-approved pharmaceuticals underscores its importance as a versatile scaffold.[4][5] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for establishing specific and high-affinity interactions with biological targets.[5][6]

Among the vast array of pyrrolidine-based compounds, those bearing a 2-(3,4-dimethoxyphenyl) substitution have garnered significant attention, particularly for their utility in targeting disorders of the central nervous system (CNS).[7] This specific structural arrangement forms the core of Rolipram, the prototypical selective PDE4 inhibitor, and has since been the blueprint for a new generation of anti-inflammatory and neuroprotective agents.[8][9]

Synthetic Strategies and Methodologies

The synthesis of the this compound scaffold and its derivatives is a well-established field, with numerous methodologies available to medicinal chemists.[7][10][11] The choice of synthetic route is often dictated by the desired stereochemistry and the need for scalability.

Established Synthetic Routes

Common strategies for constructing the pyrrolidine ring include reductive amination of 1,4-dicarbonyl compounds and various intramolecular cyclization reactions.[7] For the synthesis of this compound, a typical precursor would be 1-(3,4-dimethoxyphenyl)-butane-1,4-dione, which upon reaction with an amine and subsequent reduction, yields the desired pyrrolidine structure.[7] Another powerful method is the [3+2] dipolar cycloaddition of azomethine ylides with electron-deficient alkenes, which allows for the rapid construction of the pyrrolidine core with control over multiple stereocenters.[4][11]

Protocol: Asymmetric Synthesis of a Rolipram Analogue Precursor

The enantioselectivity of many PDE4 inhibitors is critical for their therapeutic activity.[8] Below is a conceptual workflow for the asymmetric synthesis of a chiral pyrrolidone, a key intermediate for Rolipram and its analogues, inspired by modern flow chemistry principles.[8][12]

Objective: To synthesize an enantiomerically enriched nitroester intermediate, a precursor to (S)-Rolipram.

Methodology: A telescoped asymmetric conjugate addition–oxidative aldehyde esterification sequence.

Caption: Asymmetric flow synthesis of a chiral nitroester precursor.

Detailed Steps:

-

Preparation: Prepare separate stock solutions of 3,4-dimethoxycinnamaldehyde, nitromethane, and the chiral organocatalyst in a suitable organic solvent (e.g., toluene). Prepare the persulfuric acid oxidant in a separate stream.

-

Conjugate Addition: Pump the reactant streams through a packed-bed reactor containing the polystyrene-supported chiral organocatalyst. The residence time is optimized to ensure complete conversion to the chiral aldehyde intermediate.

-

Oxidative Esterification: The output stream from the first reactor is directly mixed (telescoped) with the oxidant and methanol streams and passed through a second reactor. This step converts the aldehyde to the corresponding methyl ester.

-

Work-up: The final product stream is subjected to a standard aqueous extractive work-up to remove catalysts and unreacted reagents.

-

Analysis: The enantiomeric excess (ee) and purity of the resulting nitroester are determined by chiral HPLC and NMR spectroscopy.

This flow chemistry approach offers significant advantages in terms of safety, scalability, and productivity compared to traditional batch synthesis.[8][12]

Mechanism of Action: Targeting the PDE4 Enzyme

The primary pharmacological value of the this compound scaffold is realized in its derivatives that act as potent and selective inhibitors of phosphodiesterase 4 (PDE4).[8][9]

The Role of PDE4 in Cellular Signaling

PDE4 is a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a vast array of cellular processes.[9][13] In immune and inflammatory cells, elevated cAMP levels are generally associated with an anti-inflammatory state.[14] PDE4 hydrolyzes cAMP to the inactive 5'-AMP, thus terminating its signaling. By inhibiting PDE4, drugs based on the this compound scaffold prevent this degradation, leading to an accumulation of intracellular cAMP.[9]

This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The net effect is the suppression of pro-inflammatory mediators (e.g., TNF-α, interleukins) and an increase in anti-inflammatory cytokines.[14][15]

Caption: PDE4 inhibition elevates cAMP, leading to anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Decades of research have illuminated the key structural features of the this compound scaffold required for potent PDE4 inhibition.

| Structural Moiety | Role in PDE4 Inhibition | SAR Insights |